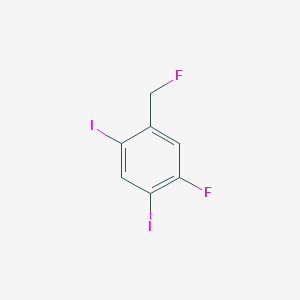
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Métodos De Preparación
The synthesis of 1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms onto the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming biaryl compounds or other complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology and Medicine: The compound can be used in the development of radiolabeled molecules for imaging studies or as a precursor in the synthesis of pharmaceutical intermediates.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene exerts its effects depends on its chemical interactions. The iodine and fluorine atoms on the benzene ring influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are typically related to its ability to undergo substitution and coupling reactions, forming new chemical bonds and structures.
Comparación Con Compuestos Similares
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, leading to different chemical properties and reactivity.
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene: The position of the substituents on the benzene ring differs, affecting the compound’s reactivity and applications.
1-Fluoro-4-methylbenzene: This compound lacks the iodine atoms, resulting in significantly different chemical behavior and uses.
Propiedades
Fórmula molecular |
C7H4F2I2 |
|---|---|
Peso molecular |
379.91 g/mol |
Nombre IUPAC |
1-fluoro-5-(fluoromethyl)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 |
Clave InChI |
JDWXIINAUNSSKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)I)I)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


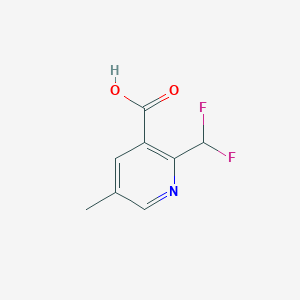
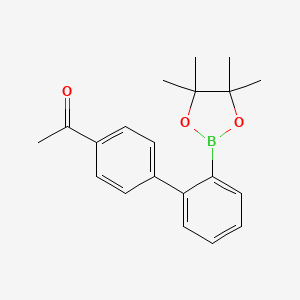
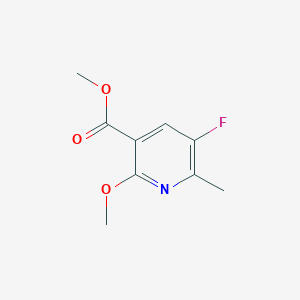
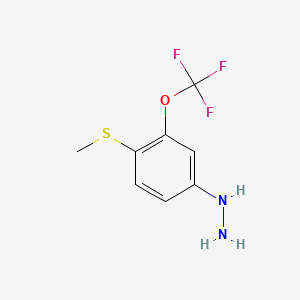
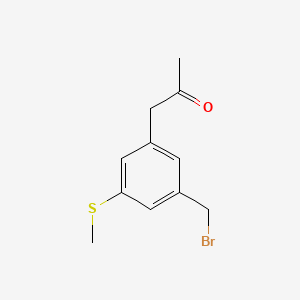
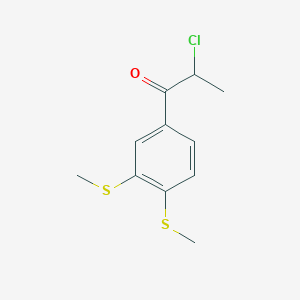
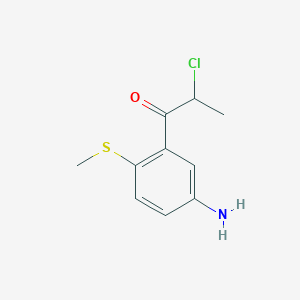
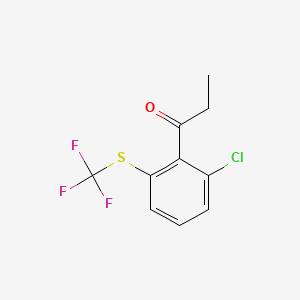
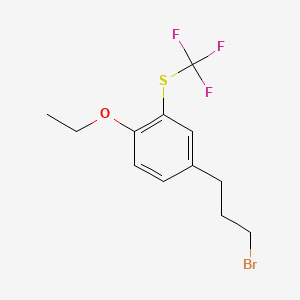
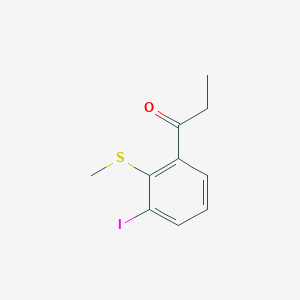

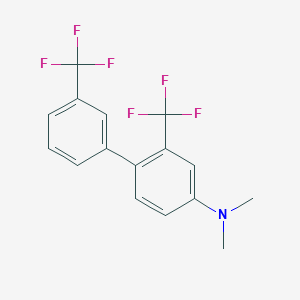
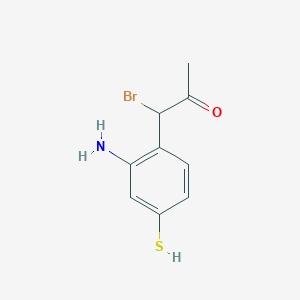
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
